(Methyl-pyridin-3-ylmethyl-amino)-acetic acid dihydrochloride
Overview
Description
Methyl-pyridin-3-ylmethyl-amino)-acetic acid dihydrochloride (MPAA-dihydrochloride) is a compound that has been of great interest to the scientific community due to its unique properties and potential applications. MPAA-dihydrochloride is a derivative of acetic acid and is composed of a methyl-pyridine moiety, an amino group, and a dihydrochloride group. It has been studied for its ability to act as an enzyme inhibitor, its potential as an anti-inflammatory agent, and its potential use in laboratory experiments.
Scientific Research Applications
MPAA-dihydrochloride has been studied for its potential applications in scientific research. It has been found to act as an enzyme inhibitor, and it has been studied for its potential to act as an anti-inflammatory agent. In addition, it has been studied for its potential use in laboratory experiments.
Mechanism of Action
The mechanism of action of MPAA-dihydrochloride is not yet fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of an enzyme and preventing it from catalyzing its reaction. It is also believed to act as an anti-inflammatory agent by blocking the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPAA-dihydrochloride are not yet fully understood. However, it has been found to act as an enzyme inhibitor, and it has been studied for its potential to act as an anti-inflammatory agent. It is also believed to have potential applications in laboratory experiments.
Advantages and Limitations for Lab Experiments
MPAA-dihydrochloride has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it can be synthesized in a laboratory setting using a simple two-step process. Additionally, it has been found to act as an enzyme inhibitor, which can be useful for certain experiments. However, it is important to note that the mechanism of action of MPAA-dihydrochloride is not yet fully understood, and its biochemical and physiological effects are not yet fully known.
Future Directions
The potential applications of MPAA-dihydrochloride are still being explored, and there are many potential future directions for research. Some potential future directions include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, further research could explore its potential use as an anti-inflammatory agent, its potential use in drug development, and its potential use in other areas of scientific research.
properties
IUPAC Name |
2-[methyl(pyridin-3-ylmethyl)amino]acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-3-2-4-10-5-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQZBYYPJJIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)CC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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